molecular formula C12H16N2S B13770412 3-(2-Aminopropyl)-5-methylthioindole CAS No. 5102-06-7

3-(2-Aminopropyl)-5-methylthioindole

Cat. No.: B13770412
CAS No.: 5102-06-7
M. Wt: 220.34 g/mol
InChI Key: FMZDOOIQHHJMJP-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)-5-methylthioindole is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropyl)-5-methylthioindole typically involves multiple steps. One common method starts with the reaction of 5-methylthioindole with 2-bromopropane in the presence of a base to form the intermediate 2-(5-methylthioindol-3-yl)propane. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropyl)-5-methylthioindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Aminopropyl)-5-methylthioindole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a serotonin receptor ligand.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminopropyl)-5-methylthioindole involves its interaction with specific molecular targets, such as serotonin receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminopropyl)-5-methylthioindole is unique due to the presence of both the aminopropyl and methylthio groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and unique reactivity in chemical reactions .

Properties

CAS No.

5102-06-7

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

1-(5-methylsulfanyl-1H-indol-3-yl)propan-2-amine

InChI

InChI=1S/C12H16N2S/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3

InChI Key

FMZDOOIQHHJMJP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)SC)N

Origin of Product

United States

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